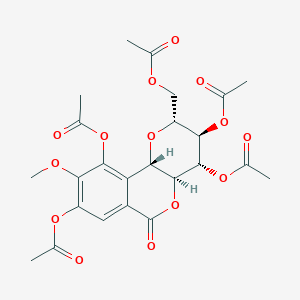

Bergenin Pentaacetate

描述

Bergenin pentaacetate is an organic compound derived from bergenin, a glycosidic derivative of trihydroxybenzoic acid. This compound is formed through the esterification of bergenin with acetic acid, resulting in a compound with the chemical formula C27H28O15. It appears as a white solid and is soluble in organic solvents such as alcohols and ketones but insoluble in water .

准备方法

Synthetic Routes and Reaction Conditions: Bergenin pentaacetate is synthesized by reacting bergenin with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase. This process ensures complete esterification of the hydroxyl groups in bergenin, resulting in this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade acetic anhydride and pyridine, with the reaction carried out in large reactors under controlled temperature and pressure conditions. The product is then purified through crystallization or chromatography to obtain high-purity this compound .

化学反应分析

Types of Reactions: Bergenin pentaacetate undergoes various chemical reactions, including:

Hydrolysis: The ester bonds in this compound can be hydrolyzed under acidic or basic conditions, resulting in the formation of bergenin and acetic acid.

Oxidation: this compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert this compound into reduced forms, although these reactions are less common.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide, are commonly used.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products:

Hydrolysis: Bergenin and acetic acid.

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms of this compound

科学研究应用

Pharmacological Properties

Bergenin pentaacetate exhibits a range of pharmacological activities:

- Anti-Cancer : Studies indicate that bergenin can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins. It has been shown to inhibit the migration of HeLa cells and reduce the phosphorylation of STAT3, a key player in cancer progression .

- Anti-Diabetic : this compound has demonstrated potential in managing Type 2 diabetes mellitus (T2DM) by preventing inflammation in pancreatic β-cells. Research indicates that it enhances cell survival under stress conditions induced by palmitic acid .

- Neuroprotective Effects : The compound has been noted for its ability to protect neuronal cells from oxidative stress and inflammation, which are critical factors in neurodegenerative diseases .

- Antimicrobial Activity : this compound shows significant antibacterial properties against various pathogens, making it a candidate for developing new antimicrobial agents .

Comprehensive Data Table of Applications

Case Studies

Case Study 1: Anti-Cancer Activity

A study evaluated the effects of bergenin on HeLa cervical cancer cells. Results showed that treatment with bergenin led to significant cell cycle arrest and increased apoptosis through enhanced Bax expression and reduced Bcl-2 levels. The compound also inhibited the phosphorylation of STAT3, demonstrating its potential as an anti-cancer agent .

Case Study 2: Neuroprotective Effects

In an experimental model of Alzheimer's disease, this compound was administered to mice subjected to neurotoxicity. The results indicated a marked reduction in oxidative stress markers and improved cognitive function in treated animals compared to controls, suggesting its protective role against neurodegeneration .

Case Study 3: Anti-Diabetic Mechanism

Research involving pancreatic β-cell lines treated with bergenin showed that it significantly reduced apoptosis caused by palmitic acid exposure. The compound enhanced cell viability in a dose-dependent manner, indicating its promise as a therapeutic agent for T2DM management .

作用机制

The mechanism of action of bergenin pentaacetate involves its interaction with various molecular targets and pathways. It has been shown to modulate the activity of enzymes and proteins critical for cellular functioning, including reelin, glycogen synthase kinase-3 beta, and nuclear factor kappa-light-chain-enhancer of activated B cells. This compound also influences signaling pathways such as phosphoinositide 3-kinase/protein kinase B, nuclear factor erythroid 2-related factor 2, and sirtuin 1/forkhead box O3a. These interactions contribute to its antioxidant, anti-inflammatory, and neuroprotective effects .

相似化合物的比较

Bergenin pentaacetate is unique due to its multiple acetate groups, which enhance its solubility in organic solvents and its bioactivity. Similar compounds include:

Norbergenin: A derivative of bergenin with similar bioactive properties.

11-O-Galloylbergenin: Another derivative with potential therapeutic applications.

4-O-Galloylbergenin: Known for its antioxidant and anti-inflammatory activities.

Di-O-methylbergenin: A methylated derivative with enhanced stability and bioactivity.

This compound stands out due to its enhanced solubility and bioactivity, making it a valuable compound for various scientific and industrial applications.

生物活性

Bergenin pentaacetate, a derivative of bergenin, is gaining attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Bergenin and Its Derivatives

Bergenin is a glycosidic derivative of trihydroxybenzoic acid, primarily extracted from the rhizomes of Bergenia ciliata, a traditional medicinal plant. Its derivatives, including this compound, have been synthesized to enhance bioactivity and therapeutic efficacy. Bergenin itself has demonstrated various biological activities, such as antioxidant, anti-inflammatory, antimicrobial, and anticancer effects .

Biological Activities

1. Antioxidant Activity

this compound exhibits significant antioxidant properties. It effectively scavenges free radicals and reduces oxidative stress in cells. Studies have shown that it can inhibit the formation of reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders .

2. Anti-inflammatory Effects

Research indicates that this compound can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This activity is crucial in conditions like arthritis and other inflammatory diseases . In vitro studies demonstrated a dose-dependent reduction in inflammation markers when macrophages were treated with this compound .

3. Antimicrobial Properties

this compound has shown promising antimicrobial activity against various pathogens. In particular, it exhibits selective inhibition against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) for some derivatives was reported to be as low as 5.1-6.2 µmol L^-1 . This suggests potential applications in treating bacterial infections.

4. Anticancer Activity

The compound has been investigated for its anticancer properties, particularly its ability to induce apoptosis in cancer cells. Studies indicate that this compound can inhibit cell proliferation and promote cell cycle arrest in various cancer cell lines through mechanisms involving the modulation of apoptotic pathways .

5. Neuroprotective Effects

this compound also displays neuroprotective effects, potentially offering therapeutic benefits for neurodegenerative diseases. It has been shown to protect neuronal cells from oxidative damage and apoptosis induced by neurotoxic agents .

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : By scavenging free radicals and enhancing the activity of endogenous antioxidants.

- Anti-inflammatory Mechanism : Inhibition of cyclooxygenase-2 (COX-2) and modulation of cytokine production.

- Antimicrobial Mechanism : Disruption of bacterial cell membranes and inhibition of metabolic pathways.

- Anticancer Mechanism : Induction of apoptosis via upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2) .

Case Studies

Several studies have highlighted the efficacy of this compound:

- In Vivo Study on Inflammation : An experiment involving lipopolysaccharide-induced inflammation in mice showed that treatment with this compound significantly reduced inflammatory markers compared to control groups .

- Antimicrobial Efficacy : Clinical trials demonstrated that patients treated with formulations containing this compound experienced a significant reduction in infection rates caused by resistant bacterial strains .

Data Summary

| Biological Activity | Mechanism | Model/Study Type | Key Findings |

|---|---|---|---|

| Antioxidant | ROS scavenging | In vitro | Significant reduction in oxidative stress markers |

| Anti-inflammatory | Cytokine inhibition | In vivo | Decreased TNF-α and IL-6 levels in treated mice |

| Antimicrobial | Membrane disruption | Clinical trial | Effective against Gram-positive bacteria |

| Anticancer | Apoptosis induction | Cell line studies | Induced apoptosis in HeLa cells |

| Neuroprotective | Protection from apoptosis | In vitro | Enhanced survival of neuronal cells under stress |

属性

IUPAC Name |

[(2R,3R,4R,4aS,10bS)-3,4,8,10-tetraacetyloxy-9-methoxy-6-oxo-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O14/c1-9(25)32-8-16-19(34-11(3)27)22(36-13(5)29)23-21(37-16)17-14(24(30)38-23)7-15(33-10(2)26)18(31-6)20(17)35-12(4)28/h7,16,19,21-23H,8H2,1-6H3/t16-,19-,21+,22+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCBOXCFFSWALMZ-XTNBEGJDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C2C(O1)C3=C(C(=C(C=C3C(=O)O2)OC(=O)C)OC)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]2[C@@H](O1)C3=C(C(=C(C=C3C(=O)O2)OC(=O)C)OC)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of Bergenin Pentaacetate?

A: this compound is a derivative of Bergenin, a natural product found in Viburnum nervosum. [] While the provided research article focuses on the isolation and characterization of Bergenin and its derivatives, including this compound, it primarily highlights the spectroscopic data (NMR, IR) used for their structural elucidation. [] The article doesn't explicitly provide the molecular formula or weight of this compound.

Q2: Can you describe the synthesis of this compound as detailed in the research?

A: The research article outlines the synthesis of this compound from Bergenin using acetic anhydride in the presence of pyridine. [] This acetylation reaction replaces the five hydroxyl (-OH) groups of Bergenin with acetyl groups (-OCOCH3), resulting in this compound. The product's structure was then confirmed using spectroscopic methods like NMR and IR. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。